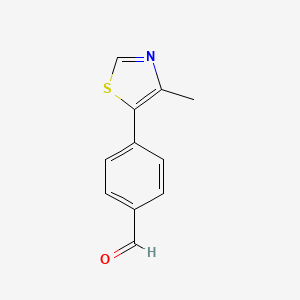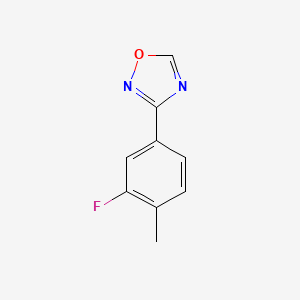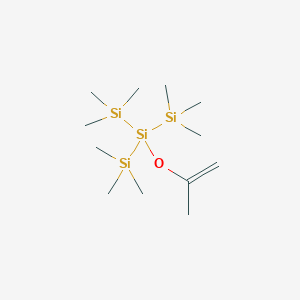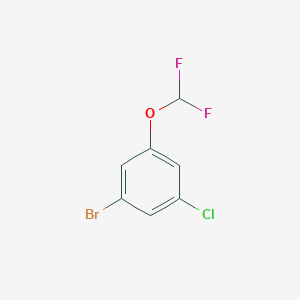![molecular formula C13H13Cl2F3N2O B1441887 {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride CAS No. 1211488-35-5](/img/structure/B1441887.png)
{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride
Vue d'ensemble
Description
“{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride” is a chemical compound with the molecular formula C13H11F3N2O.2ClH . It has a molecular weight of 341.16 . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11F3N2O.2ClH/c14-13(15,16)10-4-1-5-11(7-10)19-12-9(8-17)3-2-6-18-12;;/h1-7H,8,17H2;2*1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 341.16 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Agrochemical Industry
This compound is utilized in the synthesis of agrochemicals due to its trifluoromethylpyridine (TFMP) moiety. TFMP derivatives are integral in protecting crops from pests, with over 20 TFMP-containing agrochemicals having acquired ISO common names . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives.
Pharmaceutical Development
Several pharmaceutical products incorporate TFMP derivatives, including five pharmaceutical and two veterinary products that have been granted market approval. Many candidates are currently undergoing clinical trials, indicating the compound’s significance in drug development .
Synthesis of Fluorinated Compounds
The trifluoromethyl group is a key structural motif in the synthesis of fluorinated organic chemicals, which are increasingly important due to their effects on biological activities and physical properties .
FDA-Approved Drug Synthesis
The trifluoromethyl group-containing drugs have been reviewed for the past 20 years, highlighting the importance of such compounds in the development of FDA-approved drugs. These drugs exhibit a range of pharmacological activities and are crucial in treating various diseases and disorders .
Chemical Intermediate
This compound serves as a chemical intermediate for the synthesis of several crop-protection products. The high demand for such intermediates underscores their importance in the production of agrochemicals .
Organic Chemistry Research
The compound’s structure is valuable for research in organic chemistry, particularly in the study of fluorine’s effects on the biological activities and physical properties of compounds. This research contributes to advancements in fields like medicines, electronics, agrochemicals, and catalysis .
Proteomics Research
As a biochemical, this compound is used in proteomics research to study proteins and their functions. It aids in understanding the complex biological processes and the development of targeted therapies .
Vapor-Phase Reaction Studies
The compound is involved in vapor-phase reaction studies, which are essential for understanding the chemical properties and reactions of TFMP derivatives. These studies can lead to the discovery of novel applications .
Safety and Hazards
Propriétés
IUPAC Name |
[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O.2ClH/c14-13(15,16)10-4-1-5-11(7-10)19-12-9(8-17)3-2-6-18-12;;/h1-7H,8,17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGSHACNNMNKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)CN)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



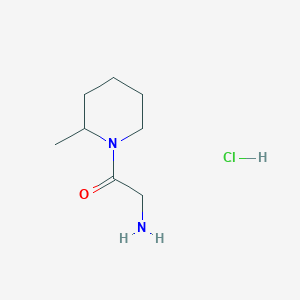
![4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1441806.png)
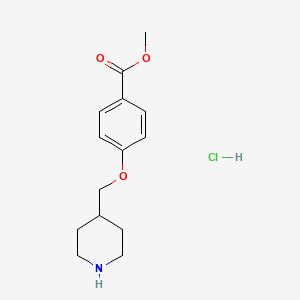
![2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1441808.png)
![3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441809.png)
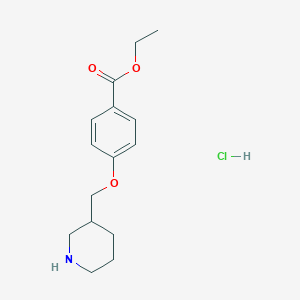

![1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1441816.png)
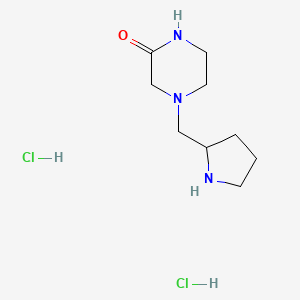
![2-[Ethyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1441819.png)
